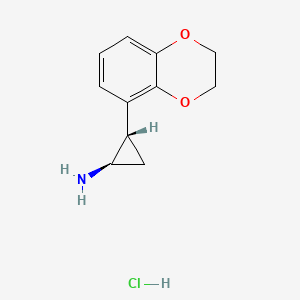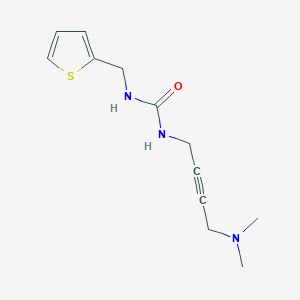
(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine;hydrochloride is a synthetic organic compound It features a cyclopropane ring substituted with an amine group and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Cyclopropanation: The benzodioxin derivative can be subjected to cyclopropanation using reagents like diazomethane or Simmons-Smith reagents.
Amination: Introduction of the amine group can be done via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions can target the amine group or the benzodioxin ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be investigated for its potential as a pharmaceutical agent. Its amine group and benzodioxin moiety suggest it might interact with biological targets such as enzymes or receptors.
Medicine
Potential medicinal applications include its use as a precursor for drug development. The compound’s structure suggests it could be modified to enhance its pharmacological properties.
Industry
In industry, the compound might be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxin moiety could be involved in binding interactions, while the amine group might participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine: Similar in structure but without the hydrochloride salt.
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine: Lacks the stereochemistry specified in the original compound.
Benzodioxin derivatives: Compounds with the benzodioxin moiety but different substituents.
Uniqueness
The unique combination of the cyclopropane ring, amine group, and benzodioxin moiety in (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine;hydrochloride sets it apart from other compounds. This structure may confer unique chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
(1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-9-6-8(9)7-2-1-3-10-11(7)14-5-4-13-10;/h1-3,8-9H,4-6,12H2;1H/t8-,9+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWCKTCSQVTNPZ-OULXEKPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C3CC3N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C=CC=C2O1)[C@@H]3C[C@H]3N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide](/img/structure/B2392442.png)

![1-(4-methylbenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392446.png)
![3-(4-methylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2392447.png)

![8'-{[bis(2-methoxyethyl)amino]methyl}-6-chloro-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2392450.png)

![2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2392452.png)




![tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2392464.png)
